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Compound of Interest

Compound Name: 2,4-Difluorobenzoic acid

Cat. No.: B074628

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceutical
compounds. The following sections detail its Fourier-Transform Infrared (FT-IR), Nuclear
Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, including
detailed experimental protocols and data interpretation.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2,4-Difluorobenzoic acid are summarized in the tables
below for easy reference and comparison.

FT-IR Spectroscopic Data

The FT-IR spectrum of solid 2,4-Difluorobenzoic acid exhibits characteristic vibrational modes
corresponding to its functional groups.
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Wavenumber (cm—?)

Assignment

~3080

O-H Stretching (in dimer)

~1700

C=0 Stretching

~1620, ~1500, ~1440

C=C Aromatic Ring Stretching

~1330 C-0O Stretching / O-H Bending
~1270, ~1140 C-F Stretching

~970 Out-of-plane O-H Bend (in dimer)
~850, ~780 C-H Bending (Aromatic)

Data sourced from Karabacak et al., 2011.[1]

NMR Spectroscopic Data

The *H and 3C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms in the molecule.

'H NMR Data (400 MHz, DMSO-ds)

Chemical Shift (9,

Coupling Constant

opm) Multiplicity (3, H2) Assignment
13.4 (broad s) Singlet (broad) - COOH
7.95-7.88 Multiplet - H-6

7.45-7.38 Multiplet - H-5
7.27-7.21 Multiplet - H-3

13C NMR Data (100 MHz, DMSO-ds)
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Chemical Shift (6, ppm) Assignment
164.5 (dd, J=253, 12 Hz) C-4

161.8 (dd, J=258, 12 Hz) c-2

164.2 C=0

132.8 (dd, J=10, 3 Hz) C-6

112.9 (dd, J=21, 4 Hz) C-5

118.0 (dd, J=14, 12 Hz) c-1

105.5 (t, J=26 Hz) C-3

NMR data sourced from publicly available datasets.

UV-Vis Spectroscopic Data

The UV-Vis spectrum, recorded in ethanol, shows absorption bands characteristic of the
aromatic system.

Molar Absorptivity (g, L

Amax (nm) Assignment
mol~* cm™?)

212 - T — TU* transition

285 - n - Tr* transition

Data sourced from Karabacak et al., 2011.[1] Molar absorptivity values were not provided in the

source.

Experimental Protocols

The following sections describe the methodologies for the acquisition of the spectroscopic data
presented above.

FT-IR Spectroscopy
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The FT-IR spectrum of 2,4-Difluorobenzoic acid was recorded on a PerkinElmer Spectrum
One FT-IR spectrometer in the solid phase.[1]

o Sample Preparation: The solid sample of 2,4-Difluorobenzoic acid was prepared as a KBr
(potassium bromide) pellet. A small amount of the finely ground compound was mixed with
dry KBr powder and pressed into a thin, transparent disk using a hydraulic press.

 Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer was used for the
analysis.

o Data Acquisition: The spectrum was recorded in the mid-infrared range of 4000-400 cm~1. A
background spectrum of a pure KBr pellet was recorded and automatically subtracted from
the sample spectrum.

NMR Spectroscopy

The H and 13C NMR spectra were acquired using a Bruker Avance-400 spectrometer.

o Sample Preparation: Approximately 5-10 mg of 2,4-Difluorobenzoic acid was dissolved in
about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). The solution was transferred to a
5 mm NMR tube.

¢ Instrumentation: A Bruker Avance-400 spectrometer, operating at 400 MHz for *H and 100
MHz for 13C nuclei, was used.

o Data Acquisition:

o 'H NMR: A standard proton NMR experiment was performed. Chemical shifts were
referenced to the residual solvent peak of DMSO-ds at 2.50 ppm.

o 13C NMR: A standard carbon-13 NMR experiment with proton decoupling was performed.
Chemical shifts were referenced to the solvent peak of DMSO-de at 39.52 ppm.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum was recorded using a Shimadzu UV-2450 spectrophotometer.

[1]
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o Sample Preparation: A solution of 2,4-Difluorobenzoic acid was prepared by dissolving the
compound in ethanol. The concentration was adjusted to ensure that the absorbance values
were within the linear range of the instrument.

e Instrumentation: A Shimadzu UV-2450 spectrophotometer was used for the measurement.

o Data Acquisition: The absorption spectrum was recorded in the wavelength range of 200—
400 nm using a 1 cm path length quartz cuvette. A baseline correction was performed using
ethanol as the blank.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships in interpreting the spectral data.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical flow of information from spectroscopic data to structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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